molecular formula C9H8F3NO3 B14005862 Methyl 5-methoxy-4-(trifluoromethyl)picolinate

Methyl 5-methoxy-4-(trifluoromethyl)picolinate

Cat. No.: B14005862
M. Wt: 235.16 g/mol
InChI Key: KSFCVEINCRJUJR-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-4-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxy-4-(trifluoromethyl)picolinate typically involves the esterification of 5-methoxy-4-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-4-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 5-methoxy-4-(trifluoromethyl)picolinate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and methoxy substituents on biological activity. It serves as a model compound in structure-activity relationship (SAR) studies .

Medicine: The trifluoromethyl group is known to enhance metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Methyl 5-methoxy-4-(trifluoromethyl)picolinate is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The methoxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 5-methoxy-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-15-7-4-13-6(8(14)16-2)3-5(7)9(10,11)12/h3-4H,1-2H3

InChI Key

KSFCVEINCRJUJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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